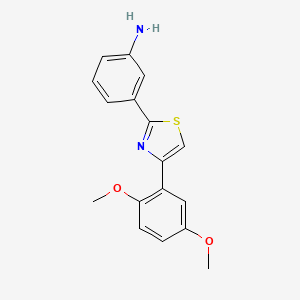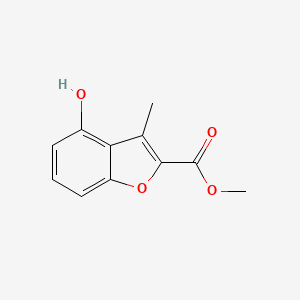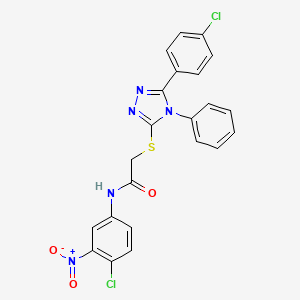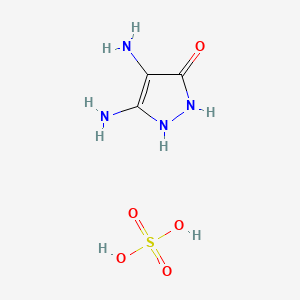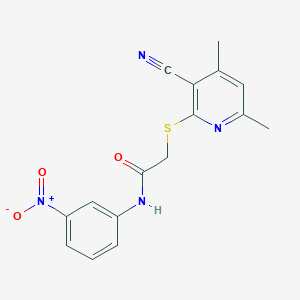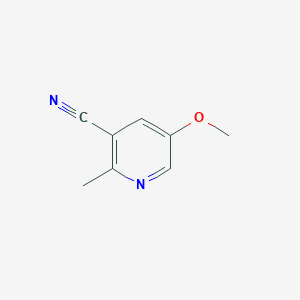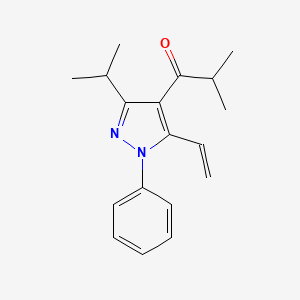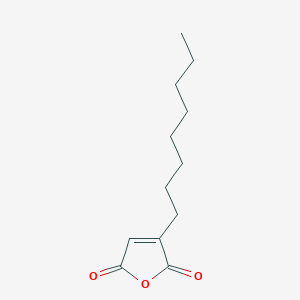
3-Octylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Octylfurane-2,5-dione est un composé chimique appartenant à la famille des furannes, caractérisé par un cycle furanne substitué par un groupe octyle en position 3 et deux groupes carbonyle en positions 2 et 5. Les furannes sont connus pour leur aromaticité et sont largement utilisés en synthèse organique et dans des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Octylfurane-2,5-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la réaction d'acétylènes substitués par un octyle avec l'anhydride maléique en présence d'un catalyseur. Les conditions de réaction incluent souvent des températures élevées et des atmosphères inertes pour prévenir l'oxydation et la décomposition du cycle furanne .
Méthodes de production industrielle
La production industrielle de la 3-Octylfurane-2,5-dione peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de catalyseurs optimisés peut améliorer le rendement et la pureté du composé. De plus, la mise en œuvre de principes de chimie verte, tels que l'utilisation de matières premières renouvelables et de solvants respectueux de l'environnement, devient de plus en plus importante dans les processus industriels .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Octylfurane-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des dicétones ou des acides carboxyliques.
Réduction : La réduction des groupes carbonyle peut donner des diols ou des alcools.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle furanne.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des diols .
Applications de la recherche scientifique
La 3-Octylfurane-2,5-dione a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments et comme agent thérapeutique.
Industrie : Elle est utilisée dans la production de produits chimiques de spécialité, de parfums et d'arômes.
Mécanisme d'action
Le mécanisme d'action de la 3-Octylfurane-2,5-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Cela peut conduire à la formation d'adduits covalents, qui peuvent modifier la fonction des protéines, des enzymes et d'autres composants cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la concentration du composé .
Applications De Recherche Scientifique
3-Octylfuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Octylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Octylfuranne : Structure similaire, mais sans les groupes carbonyle en positions 2 et 5.
3-Octylthiophène : Contient un atome de soufre à la place de l'oxygène dans le cycle furanne.
3-Octylbenzofuranne : Comprend un cycle benzénique fusionné, offrant des propriétés électroniques différentes.
Unicité
La 3-Octylfurane-2,5-dione est unique en raison de la présence à la fois du groupe octyle et des fonctionnalités carbonyle, qui confèrent une réactivité et des propriétés distinctes. Cela en fait un composé précieux dans diverses applications synthétiques et industrielles .
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-octylfuran-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 |
Clé InChI |
WPRFLCSVHAERPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
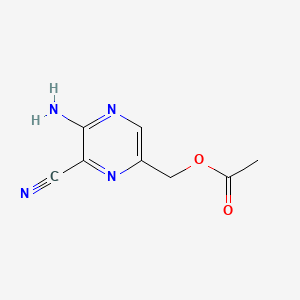
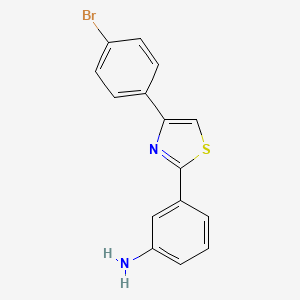
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
